Cas no 87585-03-3 (6a-Hydroxy Levonorgestrel)

6a-Hydroxy Levonorgestrel Chemical and Physical Properties
Names and Identifiers
-
- 6α-Hydroxy Norgestrel
- 6α-Hydroxy Levonorgestrel
- (6R,13S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- 6A-HYDROXY NORGESTREL
- 6A-HYDROXYLEVONORGESTREL
- 6Alpha-Hydroxy Norgestrel
- 6alpha-Hydroxylevonorgestrel
- IDV1AQL73M
- 13-Ethyl-6alpha,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one (6alpha-Hydroxylevonorgestrel)
- Levonorgestrel Imp. G (EP); 13-Ethyl-6alpha,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one; Levonorgestrel Imp. G (Pharmeuropa); 6alpha-Hydroxylevonorgestrel; Levonorgestrel Impurity G
- (6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
- AKOS032958185
- Levonorgestrel impurity G [EP]
- 13-Ethyl-6alpha,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one
- 18,19-DINORPREGN-4-EN-20-YN-3-ONE, 13-ETHYL-6,17-DIHYDROXY-, (6.ALPHA.,17.ALPHA.)-
- 6.ALPHA.-HYDROXYLEVONORGESTREL
- Levonorgestrel Impurity G (6-alpha-Hydroxy Levonorgestrel)
- 13-ETHYL-6.ALPHA.,17-DIHYDROXY-18,19-DINOR-17.ALPHA.-PREGN-4-EN-20-YN-3-ONE
- 6alpha-Hydroxy Levonorgestrel
- LEVONORGESTREL IMPURITY G [EP IMPURITY]
- UNII-IDV1AQL73M
- 87585-03-3
- 18,19-Dinorpregn-4-en-20-yn-3-one, 13-ethyl-6,17-dihydroxy-, (6alpha,17alpha)-
- 6a-Hydroxy Levonorgestrel
-
- Inchi: 1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19+,20+,21+/m1/s1
- InChI Key: LUDPEOWAWHAHEP-QMSJUBBCSA-N
- SMILES: C([C@@]12[C@](O)(C#C)CC[C@H]1[C@@H]1C[C@H](O)C3=CC(CC[C@@H]3[C@H]1CC2)=O)C
Computed Properties
- Exact Mass: 328.20400
- Monoisotopic Mass: 328.20384475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 641
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5Ų
- XLogP3: 2
Experimental Properties
- PSA: 57.53000
- LogP: 2.85340
6a-Hydroxy Levonorgestrel Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-490422-1 mg |
6α-Hydroxy Norgestrel, |
87585-03-3 | 1mg |
¥2,858.00 | 2023-07-11 | ||
TRC | H825695-10mg |
6a-Hydroxy Levonorgestrel |
87585-03-3 | 10mg |
$ 1722.00 | 2023-09-07 | ||
TRC | H825695-1mg |
6a-Hydroxy Levonorgestrel |
87585-03-3 | 1mg |
$ 228.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490422-1mg |
6α-Hydroxy Norgestrel, |
87585-03-3 | 1mg |
¥2858.00 | 2023-09-05 |
6a-Hydroxy Levonorgestrel Production Method
Synthetic Circuit 1
1.2 Reagents: Sodium thiosulfate ; 30 min, rt
Synthetic Circuit 2
1.2 Reagents: Triethylamine ; rt
2.1 Reagents: m-Chloroperbenzoic acid , Sodium hydroxide Solvents: Dichloromethane , Water ; 10 min, rt; 1 h, rt
2.2 Reagents: Sodium thiosulfate ; 30 min, rt
6a-Hydroxy Levonorgestrel Raw materials
6a-Hydroxy Levonorgestrel Preparation Products
6a-Hydroxy Levonorgestrel Related Literature
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
Additional information on 6a-Hydroxy Levonorgestrel
Introduction to 6a-Hydroxy Levonorgestrel (CAS No. 87585-03-3)
6a-Hydroxy Levonorgestrel, identified by the Chemical Abstracts Service Number (CAS No.) 87585-03-3, is a synthetic steroid hormone belonging to the progestogen class. This compound has garnered significant attention in the field of pharmaceutical chemistry and reproductive biology due to its unique structural properties and biological activities. As a derivative of norgestrel, 6a-Hydroxy Levonorgestrel exhibits distinct pharmacokinetic and pharmacodynamic characteristics, making it a subject of extensive research for potential therapeutic applications.
The chemical structure of 6a-Hydroxy Levonorgestrel features a hydroxyl group at the 6α position of the steroid nucleus, which is a key modification responsible for its differential biological effects compared to its parent compound. This structural feature influences its interaction with nuclear receptors, particularly the progesterone receptor (PR) and glucocorticoid receptor (GR), thereby modulating signaling pathways involved in reproductive health and inflammation regulation.
In recent years, 6a-Hydroxy Levonorgestrel has been the focus of several innovative studies aimed at developing novel contraceptive methods and therapeutic strategies for gynecological disorders. Research published in peer-reviewed journals highlights its potential as an agonist for PR, which could lead to the development of more effective and targeted hormonal contraceptives with improved safety profiles. Additionally, preclinical studies suggest that this compound may have anti-inflammatory properties, making it a candidate for treating conditions such as endometriosis and uterine fibroids.
The pharmacokinetic profile of 6a-Hydroxy Levonorgestrel is another area of active investigation. Unlike its parent compound, which has a relatively short half-life, 6a-Hydroxy Levonorgestrel demonstrates prolonged bioavailability upon oral administration. This extended duration of action could reduce the frequency of dosing, enhancing patient compliance in therapeutic regimens. Furthermore, studies indicate that this compound exhibits minimal cross-reactivity with estrogen receptors, thereby reducing the risk of side effects such as vasomotor symptoms commonly associated with estrogen-progestogen combinations.
Advances in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 6a-Hydroxy Levonorgestrel and biological targets. These computational approaches have revealed that the hydroxyl group at the 6α position plays a crucial role in stabilizing the binding affinity to PR. This insight has guided the design of structurally optimized derivatives with enhanced efficacy and reduced off-target effects. Such derivatives are being evaluated in ongoing clinical trials as potential candidates for next-generation hormonal contraceptives.
The role of 6a-Hydroxy Levonorgestrel in reproductive health extends beyond contraception. Emerging evidence suggests that this compound may influence bone metabolism and cardiovascular function, two critical aspects of long-term health, particularly in women. Studies indicate that progestogens like 6a-Hydroxy Levonorgestrel can modulate osteoblast activity and inhibit osteoclastogenesis, potentially offering benefits in preventing postmenopausal osteoporosis. Additionally, its selective receptor interaction may provide a safer alternative for managing cardiovascular risks associated with hormonal therapies.
From a regulatory perspective, the development of new progestational agents like 6a-Hydroxy Levonorgestrel is subject to stringent guidelines to ensure safety and efficacy. Regulatory agencies require comprehensive data on pharmacokinetics, pharmacodynamics, immunogenicity, and long-term toxicity before approving such compounds for clinical use. The growing body of preclinical evidence supporting the therapeutic potential of 6a-Hydroxy Levonorgestrel has positioned it as a promising candidate for regulatory submissions in upcoming years.
The synthesis of 6a-Hydroxy Levonorgestrel involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and improving scalability for industrial applications. Catalytic hydrogenation and enzymatic hydrolysis are among the key techniques employed to introduce the hydroxyl group at the 6α position while maintaining structural integrity.
In conclusion, 6a-Hydroxy Levonorgestrel (CAS No. 87585-03-3) represents a significant advancement in synthetic steroid chemistry with broad implications for reproductive health and beyond. Its unique structural features, combined with promising preclinical data, make it a compelling candidate for further development into novel therapeutic agents. As research continues to uncover new applications and refine manufacturing processes, 6a-Hydroxy Levonorgestrel is poised to play an increasingly important role in modern medicine.
87585-03-3 (6a-Hydroxy Levonorgestrel) Related Products
- 54048-10-1(Etonogestrel)
- 60282-87-3(Gestodene)
- 1236-00-6(10β-Hydroxy Norethindrone)
- 434-03-7(Ethisterone)
- 6533-00-2(Norgestrel)
- 797-63-7(Levonorgestrel)
- 68-22-4(Norethindrone)
- 105186-35-4(10β-Hydroxy ?4-Tibolone)
- 54024-10-1(18-Demethyl Etonogestrel)
- 1162-60-3(19-Norpregn-4-en-20-yn-3-one,17-hydroxy-7-methyl-, (7a,17a)-)




